3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone
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Description
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a range of pyrrolidin-2-ones and their derivatives, highlighting their importance in the synthesis of new medicinal molecules due to the structural presence in many natural products and biologically active compounds. These compounds show promise due to the flexibility in introducing various substituents, which is crucial for developing new drugs with improved biological activities (Rubtsova et al., 2020). Another study focuses on the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, demonstrating new approaches to synthesize substituted furans and pyrroles, which are vital synthons in chemical synthesis found in natural products and pharmaceutical agents (Kelly et al., 2008).
Potential Medicinal Applications
The design and synthesis of N-aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones were studied for their potential in Alzheimer's therapy. These compounds aim to sequester, redistribute, and/or remove metal ions, which is a promising strategy in neurodegenerative diseases treatment. Their antioxidant activity, cytotoxicity, and ability to interfere with metal ion-induced amyloid peptide aggregation were evaluated, showing potential as lead compounds for further development (Scott et al., 2011).
Photocatalytic Applications
The TiO2 photocatalytic degradation of pyridine in water was investigated, demonstrating that pyridine derivatives, a common structure in many pesticides, can be more rapidly eliminated in water through photocatalysis. This suggests potential environmental applications for managing pollution and degrading toxic chemicals (Maillard-Dupuy et al., 1994).
Materials Science
The synthesis and photophysical properties of 3,5-bis(oxopyridinyl)- and 3,5-bis(pyridinyloxy)-substituted boron-dipyrromethenes (BODIPYs) were explored. These compounds, due to their spectral, electrochemical, and photophysical properties, may find applications in materials science, particularly in the design of fluorescent probes and materials for optoelectronic devices (Khan et al., 2010).
Properties
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-8-9-18(12-14-7-4-10-21-14)17(20)15(16)11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUHLDJYYZJFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333233 |
Source
|
Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-65-3 |
Source
|
Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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